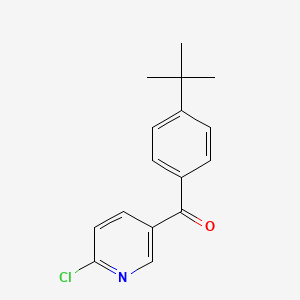
5-(4-tert-Butylbenzoyl)-2-chloropyridine
説明
“4-tert-Butylbenzoyl chloride” is a chemical compound with the molecular formula C11H13ClO . It has an average mass of 196.673 Da and a monoisotopic mass of 196.065491 Da . It’s used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Synthesis Analysis
The synthesis of “4-tert-Butylbenzoyl chloride” involves various methods . One such method involves the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene .Molecular Structure Analysis
The molecular structure of “4-tert-Butylbenzoyl chloride” consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“4-tert-Butylbenzoyl chloride” is a liquid at 20°C . It has a refractive index of 1.536 , a boiling point of 135°C at 20 mmHg , and a density of 1.007 g/mL at 25°C .科学的研究の応用
Synthesis of Bipolar Systems for OLEDs
5-(4-tert-Butylbenzoyl)-2-chloropyridine: is utilized in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems . These systems are significant in the development of organic light-emitting diodes (OLEDs) due to their ability to transport both electrons and holes. The compound’s stability and electronic properties make it an ideal candidate for creating materials that emit bright and efficient light .
Creation of 1,3,4-Oxadiazole-Conjugated Oligoaryl
This compound plays a crucial role in the formation of 1,3,4-oxadiazole-conjugated oligoaryl structures. These structures are important for their electron-accepting properties and are often used in photovoltaic cells and light-emitting materials . The chloropyridine moiety in the compound provides a reactive site for further functionalization .
Triaryllamine Moieties Synthesis
5-(4-tert-Butylbenzoyl)-2-chloropyridine: is instrumental in synthesizing triaryllamine moieties . Triaryllamines are known for their application in electronic devices as they exhibit excellent hole-transporting properties. This makes them valuable in the production of electronic inks , transistors , and solar cells .
Development of Liquid Crystals
The structural features of 5-(4-tert-Butylbenzoyl)-2-chloropyridine make it a potential candidate for developing liquid crystals . These materials are essential for display technologies , such as those used in LCD screens . The compound’s ability to form stable mesophases can be exploited to create displays with high thermal stability and precise electro-optical properties .
Pharmaceutical Research
In pharmaceutical research, 5-(4-tert-Butylbenzoyl)-2-chloropyridine can be used to synthesize novel compounds with potential medicinal properties. Its chemical structure allows for the introduction of various substituents, which can lead to the discovery of new drug candidates with diverse biological activities .
Agrochemical Synthesis
The compound’s reactivity makes it suitable for the synthesis of agrochemicals . It can be used to create new pesticides or herbicides with specific action mechanisms, contributing to more efficient and targeted crop protection strategies .
Material Science Applications
5-(4-tert-Butylbenzoyl)-2-chloropyridine: can be applied in material science to engineer high-performance polymers and coatings . Its robust structure can enhance the thermal and chemical resistance of materials, making them suitable for use in extreme conditions .
Catalysis
Lastly, this compound may find applications in catalysis . Its unique structure could be utilized to design novel catalysts that facilitate or accelerate chemical reactions, which is crucial in various industrial processes .
Safety and Hazards
特性
IUPAC Name |
(4-tert-butylphenyl)-(6-chloropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-16(2,3)13-7-4-11(5-8-13)15(19)12-6-9-14(17)18-10-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGOUOUUXVZUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301186056 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187169-36-3 | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301186056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



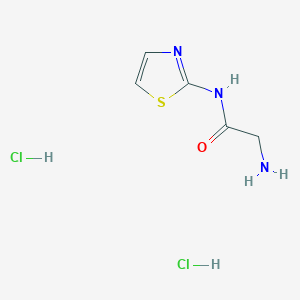

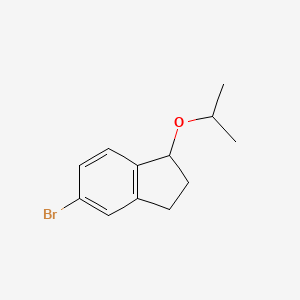
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
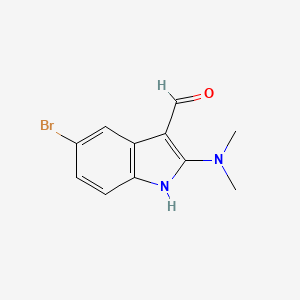

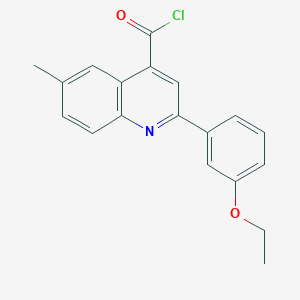
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
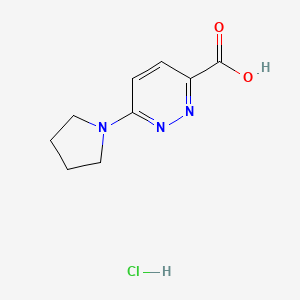
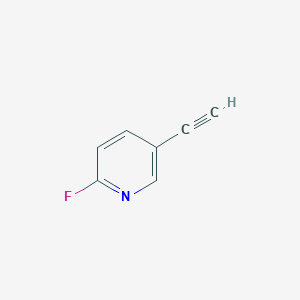
![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)
